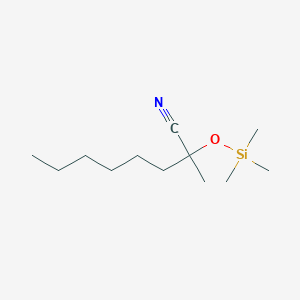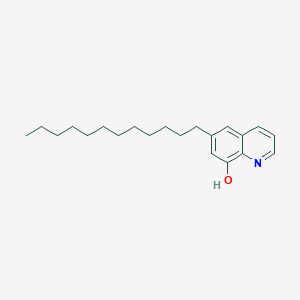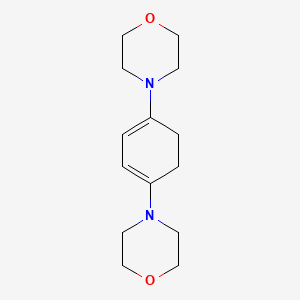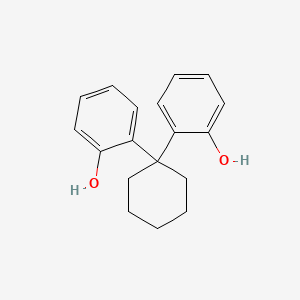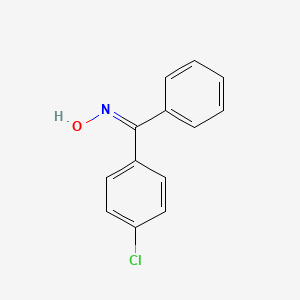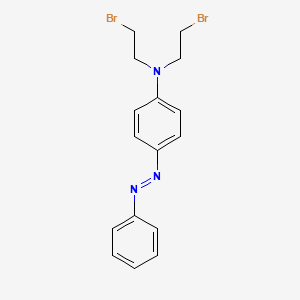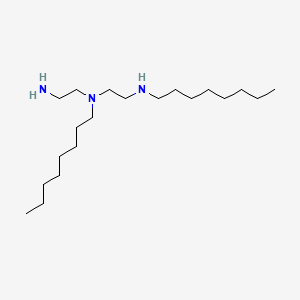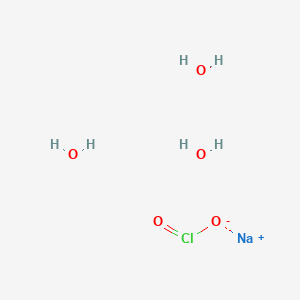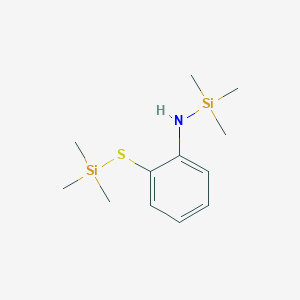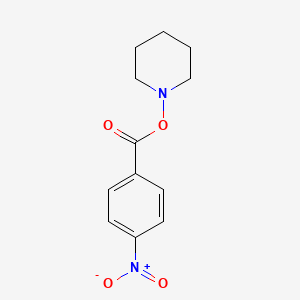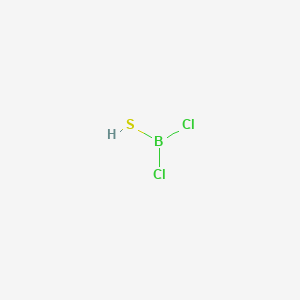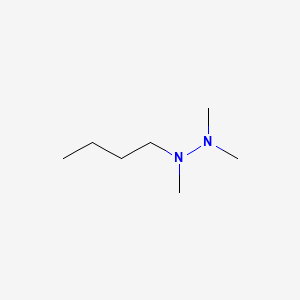
Butyltrimethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltrimethylhydrazine is a chemical compound with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.2312 g/mol It is a member of the hydrazine family, characterized by the presence of a hydrazine functional group (–NH–NH₂) attached to a butyl group and three methyl groups
Preparation Methods
The synthesis of Butyltrimethylhydrazine typically involves the reaction of butylhydrazine with trimethylchlorosilane under anhydrous conditions. The reaction is carried out in a suitable solvent, such as diethylene glycol dimethyl ether, and requires careful control of temperature and reaction time . The process involves the following steps:
Preparation of Sodium Azide Solution: Sodium azide is dissolved in diethylene glycol dimethyl ether.
Addition of Trimethylchlorosilane: Trimethylchlorosilane is added to the sodium azide solution, and the mixture is stirred at 70°C for 60 hours.
Distillation: The product is distilled under reduced pressure to obtain pure this compound.
Chemical Reactions Analysis
Butyltrimethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butyltrimethylhydrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Butyltrimethylhydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the synthesis of nucleic acids and proteins .
Comparison with Similar Compounds
Butyltrimethylhydrazine can be compared with other similar compounds, such as:
Methylhydrazine: A simpler hydrazine derivative with one methyl group.
Dimethylhydrazine: A hydrazine derivative with two methyl groups.
Properties
CAS No. |
52598-10-4 |
|---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-butyl-1,2,2-trimethylhydrazine |
InChI |
InChI=1S/C7H18N2/c1-5-6-7-9(4)8(2)3/h5-7H2,1-4H3 |
InChI Key |
RYFAVXZAQCHUDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




